molecular formula C15H19ClN2O3 B5427994 1-acetyl-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide

1-acetyl-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B5427994
M. Wt: 310.77 g/mol
InChI Key: OTXIRCUVDLPSAC-UHFFFAOYSA-N
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Description

The compound “1-acetyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide” is mentioned in a US patent application as an inhibitor of Mycobacterium tuberculosis Lipoamide Dehydrogenase (Lpd) . The compound is part of a new class of drugs that are being developed to treat tuberculosis, especially in cases where the disease has developed resistance to first-line anti-TB drugs .


Molecular Structure Analysis

The patent application provides a general formula for the compounds, including "1-acetyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide" . The specific structure would depend on the substituents at various positions in the molecule .

Mechanism of Action

The compound “1-acetyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide” is designed to inhibit the enzyme Lipoamide Dehydrogenase (Lpd) in Mycobacterium tuberculosis . Lpd is involved in multiple metabolic functions and has a unique antioxidant function in Mtb . The inhibition of Lpd is expected to inhibit the growth or kill Mycobacterium tuberculosis .

Future Directions

The development of new drugs like “1-acetyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide” is crucial in the fight against tuberculosis, especially in light of increasing drug resistance . More inhibitors against previously unexplored targets are urgently needed to sustain the TB drug pipeline and to shorten and diversify drug regimens .

Properties

IUPAC Name

1-acetyl-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-10(19)18-7-5-11(6-8-18)15(20)17-12-3-4-14(21-2)13(16)9-12/h3-4,9,11H,5-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXIRCUVDLPSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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